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Harzianopyridone

Cat. No.: B10764625
M. Wt: 281.30 g/mol
InChI Key: FPYAYFJAGDIMEX-AATRIKPKSA-N
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Description

Historical Context of Discovery and Isolation of Harzianopyridone (B32151)

This compound was first described in 1991 as an antifungal metabolite isolated from the fungus Trichoderma harzianum. rsc.orgrsc.org This fungus is noted for its role in the biological control of plant pathogens. rsc.org The initial isolation of this compound was achieved by growing the fungus on a 2% malt (B15192052) extract medium in surface culture for 30 days, which yielded the compound in small amounts of approximately 1-5 mg per liter of culture broth. rsc.org Subsequent studies have isolated this compound from various strains of T. harzianum, including those sourced from different environments like composted hardwood bark and marine sponges. nih.govnih.govacs.org Isotope feeding experiments were integral in the early studies to understand its biosynthetic origins, revealing its derivation from acetate (B1210297) and methionine. rsc.orgrsc.org

Chemical Classification and Structural Overview of this compound

This compound is classified as a polyketide and belongs to the pyridone class of heterocyclic compounds. rsc.orgresearchgate.net Its chemical formula is C₁₄H₁₉NO₅. rsc.orgnih.gov The structure was elucidated through spectroscopic methods, including NMR and mass spectrometry, and confirmed by X-ray crystallography. rsc.org It is systematically named (E)-4-hydroxy-6,6-dimethoxy-3-(2-methyl-1-oxohex-4-enyl)pyridin-2-one. rsc.org

The molecule features a highly substituted pyridin-2-one core with key functional groups that contribute to its chemical properties. These include two methoxy (B1213986) groups, a hydroxyl group, and an acyl side chain. rsc.org The presence of these groups was confirmed through chemical derivatization experiments, which produced a dihydro derivative, a diacetate, and a dimethyl ether. rsc.org

Significance of this compound in Natural Product Chemistry

This compound holds considerable significance in natural product chemistry due to its unique structure and potent biological activity as a mitochondrial complex II inhibitor. acs.orgnih.govnih.gov Mitochondrial complex II, or succinate (B1194679) dehydrogenase (SDH), is a crucial enzyme in the electron transport chain, and its inhibition can have profound biological effects. medchemexpress.comacs.org

The structure of this compound is noteworthy because its pentasubstituted pyridine (B92270) core, particularly the C5 and C6 methoxy groups, bears a resemblance to the structure of the electron carrier ubiquinone. acs.orgescholarship.org This structural feature is uncommon among other 2-pyridone natural products. acs.orgescholarship.org This unique architecture has made this compound and the related atpenins subjects of numerous total synthesis efforts, which often rely on complex, multi-step preparations of functionalized pyridine nucleophiles and acyl aldehydes. acs.orgacs.orgescholarship.org

Furthermore, the biosynthesis of this compound presents a fascinating case of enzymatic logic. acs.org It is proposed to derive from a polyketide-amino acid containing a tetramic acid intermediate, which undergoes a ring expansion. nih.govescholarship.org Isotope labeling studies have confirmed that the pyridone ring incorporates atoms from aspartic acid, while the side chain is derived from acetate units and the methoxy groups from methionine. rsc.orgrsc.org

Current Research Landscape and Future Directions in this compound Studies

Contemporary research has successfully identified the biosynthetic gene cluster for this compound and elucidated the enzymatic steps involved in its formation. acs.orgnih.gov Studies using heterologous expression in Aspergillus nidulans have revealed that the pathway involves multiple iterative enzymes, including a methyltransferase (HarB) and a flavin-dependent monooxygenase (HarC). acs.orgescholarship.org A particularly interesting discovery is the pathway's requirement for the installation and subsequent removal of an N-methoxy group, which is hypothesized to act as a directing group to modulate the reactivity of the pyridone ring. acs.orgnih.govnih.gov

Recent investigations have expanded the known biological profile of this compound. A 2024 study identified it as an inhibitor of the Zika virus (ZIKV) by directly targeting the viral RNA-dependent RNA polymerase (RdRp) and suppressing its activity. nih.gov

Future research is likely to continue exploring the intricate mechanisms of this compound biosynthesis, particularly the role of iterative catalysis. nih.gov The novel enzymatic strategies employed by the producing organism could inspire new approaches in synthetic chemistry. Further investigations into the diverse biological activities of this compound and its derivatives may uncover additional applications for this unique natural product.

Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO5 B10764625 Harzianopyridone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E)-2-methylhex-4-enoyl]-1H-pyridin-2-one

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+

InChI Key

FPYAYFJAGDIMEX-AATRIKPKSA-N

Isomeric SMILES

C/C=C/CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O

Origin of Product

United States

Biosynthesis of Harzianopyridone

Fungal Origin and Producing Organisms of Harzianopyridone (B32151)

The primary source of this compound is filamentous fungi belonging to the genus Trichoderma. These fungi are widespread in various ecological niches, from soil and plant roots to marine environments. mdpi.comnih.gov

This compound was first identified as a metabolite produced by the fungus Trichoderma harzianum. rsc.orgresearchgate.net This species is well-regarded for its application in the biological control of plant pathogens, and its ability to produce a wide array of secondary metabolites is a key aspect of its biocontrol activity. mdpi.comrsc.org Different strains of T. harzianum have been reported to produce this compound, sometimes in response to the presence of other microorganisms. nih.govovid.comnih.gov For instance, production in T. harzianum T39 was found to be enhanced when co-cultured with the plant pathogens Rhizoctonia solani or Botrytis cinerea. ovid.com

Table 1: Selected Trichoderma Strains Producing this compound

Fungal Strain Environment/Source Reference
Trichoderma harzianum Terrestrial rsc.org
Trichoderma harzianum T39 Terrestrial ovid.com
Trichoderma harzianum T-5 Palampur, Himachal Pradesh, India nih.gov
Trichoderma sp. Marine Sponge (Callyspongia sp.) nih.gov

Beyond terrestrial ecosystems, Trichoderma species residing in marine environments have also been identified as producers of this compound. nih.gov The unique conditions of marine habitats, such as high salinity and pressure, are known to influence the metabolic pathways of fungi, leading to the production of novel or specialized compounds. nih.gov this compound has been isolated from a Trichoderma species obtained from a marine sponge of the genus Callyspongia. nih.gov More recently, a new analogue, this compound B, was isolated from the marine-derived fungus Trichoderma harzianum ZN-4. nih.gov The discovery of this compound from marine-derived fungi underscores the metabolic diversity of these organisms and their potential as a source for bioactive natural products. nih.govmdpi.com

Elucidation of Biosynthetic Pathways

The molecular architecture of this compound suggests a complex biosynthetic origin. Isotope labeling studies and genetic analysis have been instrumental in unraveling the intricate steps involved in its formation.

The biosynthesis of this compound is believed to follow a pathway characteristic of hybrid polyketide-nonribosomal peptide natural products. nih.govacs.org This involves a large, multifunctional enzyme known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS). nih.govacs.orgrsc.org Early biosynthetic studies using isotope feeding experiments with T. harzianum indicated that the core structure is derived from a tetraketide unit, which is formed from acetate (B1210297) units. rsc.org The side chain is also derived from acetate, while the methoxy (B1213986) groups originate from methionine. rsc.org The pyridone ring itself is thought to involve an amino acid precursor, with studies suggesting the possible, though minor, incorporation of aspartic acid. rsc.orgresearchgate.net This combination of polyketide and amino acid building blocks is a hallmark of PKS-NRPS hybrid pathways. nih.govacs.org

For many years, the specific genes responsible for this compound biosynthesis remained unknown. nih.govacs.org However, advances in fungal genomics and bioinformatics have enabled the identification of the biosynthetic gene clusters (BGCs) that orchestrate the production of complex secondary metabolites. nih.govyoutube.com A BGC is a collection of genes located in close proximity on the chromosome that collectively encode the enzymes required for the synthesis of a particular natural product.

Recent research has successfully identified the BGC responsible for this compound production, designated as the har cluster, in Trichoderma harzianum. nih.govsecondarymetabolites.org This breakthrough was achieved alongside the characterization of the BGC for the related compound atpenin B, known as the apn cluster. nih.govacs.org The core of the har cluster is a PKS-NRPS hybrid gene. nih.gov Analysis of the har BGC revealed an unexpected biosynthetic route involving several iterative enzymes. nih.govacs.orgnih.gov Notably, a methyltransferase and a flavin-dependent monooxygenase are used iteratively to install the methoxy groups at the C5 and C6 positions of the pyridone ring. nih.govnih.govresearchgate.net The pathway also features the unusual installation and subsequent removal of an N-methoxy group, which is hypothesized to act as a directing group to control the reactivity of the pyridone ring during synthesis. nih.govacs.orgresearchgate.net

Table 2: Key Enzymes in the this compound (har) Biosynthetic Gene Cluster

Enzyme Putative Function Role in Biosynthesis Reference
HarA PKS-NRPS Forms the polyketide-amino acid core nih.gov
HarB FAD-dependent monooxygenase Iterative oxidation at C5 and C6 nih.gov
HarC O-methyltransferase Iterative methylation at C5 and C6 nih.gov

The elucidation of the har gene cluster provides a genetic blueprint for this compound biosynthesis and highlights the sophisticated and often unpredictable enzymatic strategies that fungi employ to construct complex molecules. nih.gov

Mechanistic Steps and Key Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound, a potent inhibitor of mitochondrial complex II produced by the fungus Trichoderma harzianum, involves a series of complex and elegant enzymatic transformations. nih.gov The pathway is notable for its use of iterative enzymes and a unique directing group strategy to construct the heavily substituted pyridone core. nih.govnih.gov The biosynthetic gene cluster (har) encodes the key enzymes responsible for this process, including a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), several oxidoreductases, and a methyltransferase. nih.gov

Role of Iterative Enzymes (e.g., Methyltransferase, Flavin-Dependent Monooxygenase)

A remarkable feature of the this compound pathway is the iterative use of a methyltransferase (MT) and a flavin-dependent monooxygenase (FMO). nih.govnih.gov Iterative enzymes are used multiple times on a single substrate or on successive intermediates in a pathway, which demonstrates the efficiency of fungal biosynthetic machinery. nih.gov

HarB (O-Methyltransferase): The enzyme HarB, an O-methyltransferase, is responsible for installing the methoxy groups. nih.gov

HarC (Flavin-Dependent Monooxygenase): The enzyme HarC, an FMO, catalyzes hydroxylation steps. nih.gov These FMOs are crucial oxidoreductases that utilize flavin cofactors (FAD or FMN) to insert a single oxygen atom into a substrate. mdpi.commdpi.com

In the biosynthesis of this compound, HarB and HarC work iteratively to introduce the methoxy groups at the C5 and C6 positions of the pyridone ring. nih.gov This iterative catalysis underscores the programmed and unpredictable functions of many fungal biosynthetic enzymes. nih.gov The reaction catalyzed by HarC is oxygen-dependent and requires NADPH, likely for the regeneration of the reduced flavin cofactor after the hydroxylation reaction. nih.gov In vitro studies have shown that the conversion of intermediates by HarB and HarC is rapid and efficient. nih.gov

Proposed N-Methoxy Group as a Directing Moiety

The biosynthetic pathway of this compound unexpectedly involves the installation and subsequent removal of an N-methoxy group. nih.govnih.govresearchgate.net This transient modification is catalyzed by the P450 enzyme HarD, which acts as an N-hydroxylase, followed by methylation. nih.govresearchgate.net

The N-methoxy group is not present in the final this compound molecule, suggesting it serves a temporary, strategic role during biosynthesis. nih.gov One hypothesis that it acts as a protective group to prevent N-methylation by the iterative methyltransferase HarB was discounted, as HarB did not show activity on the nitrogen of the pyridone ring in assays. nih.gov

Instead, it is proposed that the N-methoxy group functions as a directing moiety . nih.govnih.gov This group is thought to tune the reactivity of the pyridone ring, possibly through the "alpha effect," which increases the nucleophilic character of the adjacent nitrogen atom. nih.gov This enhanced nucleophilicity at the N1 position promotes the subsequent electrophilic aromatic substitution at the C5 position, a crucial step in the functionalization of the pyridone core. nih.gov

Ring Expansion and Phenyl-Cleavage Steps

The formation of the core pyridone structure of this compound involves a fascinating ring expansion and cleavage mechanism, a strategy also observed in the biosynthesis of other fungal metabolites. researchgate.net This transformation is catalyzed by a bifunctional cytochrome P450 enzyme, HarG. nih.govresearchgate.net

The precursor molecule, assembled by the PKS-NRPS hybrid enzyme HarA, undergoes a transformation where HarG first catalyzes a ring expansion. researchgate.net Following this, the same enzyme, HarG, is responsible for a phenyl-cleavage step. nih.govresearchgate.net This dual activity of a single P450 enzyme highlights its catalytic versatility. The process involves the oxidation of a phenyl ring, which ultimately leads to the loss of a quinone moiety and the formation of the foundational pyridone scaffold. nih.gov Such ring expansion and cleavage reactions are powerful enzymatic strategies for generating structural diversity in natural products. nih.govresearchgate.netnuph.edu.ua

Biotechnological Approaches for this compound Production

The unique biological activity of this compound has spurred interest in developing biotechnological methods for its large-scale production. These approaches focus on leveraging and engineering biological systems to improve yields and create efficient production platforms.

Heterologous Expression Systems for Biosynthesis

Heterologous expression, which involves transferring the biosynthetic gene cluster (BGC) from the native producer into a more tractable host organism, is a powerful strategy for producing natural products. nih.govnih.gov This technique can overcome limitations of the native producer, such as slow growth, low yields, or complex genetic manipulation. nih.gov

For this compound, the entire har BGC from Trichoderma harzianum has been successfully expressed in a heterologous fungal host, Aspergillus nidulans. researchgate.net This achievement not only confirmed the identity and function of the genes within the cluster but also established a platform for future engineering and production efforts. researchgate.net The use of well-characterized hosts like Aspergillus species provides access to advanced genetic tools and can lead to cleaner metabolite profiles, simplifying downstream processing. researchgate.net Heterologous expression is particularly valuable for activating cryptic or poorly expressed BGCs and for producing complex molecules without resorting to lengthy total chemical syntheses. nih.govnih.gov

Genetic Engineering Strategies for Yield Augmentation

Once a production system is established, either in the native organism or a heterologous host, various genetic engineering strategies can be employed to enhance the production yield of this compound.

One key strategy is the overexpression of pathway-specific regulatory genes or the replacement of native promoters with stronger, inducible, or constitutive promoters to boost the transcription of the entire BGC. Furthermore, deleting genes involved in competing metabolic pathways can redirect precursor flux towards this compound synthesis.

Another approach involves the targeted modification of key biosynthetic enzymes. For instance, the efficiency of iterative enzymes like the methyltransferase (HarB) and the FMO (HarC) could potentially be improved through protein engineering to increase their turnover rates. nih.gov

Table of Key Enzymes and Intermediates in this compound Biosynthesis

Table of Mentioned Chemical Compounds

Chemical Synthesis of Harzianopyridone and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. The process begins with the final product and works backward to progressively simpler structures. youtube.com

For a molecule as complex as harzianopyridone (B32151), a key strategic disconnection simplifies the synthetic challenge considerably. The most logical retrosynthetic disconnection for this compound is at the C3-C7 bond, which links the substituted pyridine (B92270) core to the acyl side chain. nih.gov This disconnection breaks the molecule into two main fragments of comparable complexity:

A highly substituted pyridine derivative: This fragment contains the core heterocyclic ring with its specific pattern of methoxy (B1213986) and hydroxyl substituents.

A chiral acyl aldehyde or a related electrophile: This fragment contains the stereocenter of the molecule.

This retrosynthetic approach is illustrated below:

Figure 1: Retrosynthetic Disconnection of this compound

Total Synthesis Methodologies

The total synthesis of this compound has been approached through various methodologies, reflecting the evolution of synthetic organic chemistry. These approaches aim to construct the densely functionalized pyridine ring and control the stereochemistry of the side chain.

The synthesis of this compound via the C3-C7 disconnection is a prime example of a convergent approach. nih.gov The advantages of this strategy include:

Flexibility: The independent synthesis of fragments allows for the preparation of a variety of analogues by simply modifying one of the fragments.

The successful implementation of a convergent synthesis of this compound relies on the efficient and high-yielding coupling of the two key fragments.

A critical challenge in the total synthesis of this compound is the stereoselective construction of the chiral center in the side chain. The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of a single enantiomer highly desirable.

Several strategies can be employed for the stereoselective synthesis of the chiral aldehyde fragment:

Use of a Chiral Pool: This approach utilizes a readily available, enantiomerically pure natural product as the starting material for the synthesis of the chiral fragment.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral starting material to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric Catalysis: This is one of the most efficient methods for creating chiral molecules. A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of the chiral aldehyde, an asymmetric aldol (B89426) reaction or an asymmetric alkylation could be employed.

Metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the functionalization of aromatic and heteroaromatic rings. youtube.com This strategy has been successfully applied to the synthesis of this compound.

The first total synthesis of (±)-harzianopyridone by Trécourt and Quéguiner utilized a metalation strategy. nih.gov The key steps of this synthesis are outlined below:

StepReactionReagents and ConditionsPurpose
1ProtectionDiethylcarbamoyl chlorideProtection of the hydroxyl group and directing group for metalation.
2MetalationLithium diisopropylamide (LDA)Deprotonation at the C3 position, directed by the carbamate (B1207046) group.
3AcylationAcyl chlorideIntroduction of the side chain at the C3 position.
4DeprotectionBase or acidRemoval of the carbamate protecting group to yield the final product.

This approach allows for the regioselective introduction of the side chain onto the pre-functionalized pyridine ring.

Synthesis of this compound Derivatives and Analogues

The development of synthetic routes to this compound also opens up the possibility of creating derivatives and analogues of the natural product. These modified structures are valuable for exploring the chemical space around the natural product and for understanding the contribution of different structural features to its properties.

The synthetic strategies developed for the total synthesis of this compound can be adapted to create analogues with modifications on the pyridine ring. The metalation strategy, for instance, is highly versatile. youtube.com By starting with differently substituted pyridone precursors, a wide range of analogues can be synthesized.

Potential modifications to the pyridine ring include:

Varying the substituents: The methoxy groups on the pyridine ring can be replaced with other alkyl or aryl groups.

Altering the substitution pattern: The position of the substituents on the pyridine ring can be changed.

Introducing new functional groups: Halogens, nitro groups, or other functional groups can be introduced onto the pyridine ring to probe their effect on the molecule's properties.

The ability to synthesize these derivatives is essential for a systematic exploration of the chemical landscape of this compound.

Development of Novel Synthetic Routes to Related Pyridone Scaffolds

The core structure of this compound, a polysubstituted 4-hydroxy-2-pyridone, has spurred significant interest in the development of versatile and efficient synthetic methodologies for creating structurally related pyridone scaffolds. These efforts are crucial for generating analogues for structure-activity relationship studies and for the total synthesis of complex natural products. Researchers have explored a variety of strategies, ranging from multicomponent reactions to novel cyclization techniques, to access these privileged heterocyclic systems.

One notable approach involves the reaction of β-aminoacrylates with activated malonates. For instance, a series of 4-hydroxy-2-pyridone derivatives can be prepared by reacting 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate. nih.gov This method provides a direct route to the core pyridone ring with opportunities for diversification based on the substitution of the starting enamine.

Another strategy focuses on the cyclization of functionalized precursors. The synthesis of various 6-substituted-4-hydroxy-2-pyridinones has been achieved through the enamine formation of substituted keto-dioxinones, followed by thermolysis and cyclization-aromatization. organic-chemistry.org This pathway offers a means to install substituents at the 6-position of the pyridone ring, a key structural feature in many natural products.

More recent innovations include the use of multicomponent reactions (MCRs) to construct complex pyridone-containing heterocycles in a single step. These reactions are prized for their operational simplicity and efficiency. nih.gov For example, 3,4,6-triaryl-2(1H)-pyridones have been synthesized in good yields through a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides in the presence of a base. nih.gov While not directly yielding the 4-hydroxy substitution pattern of this compound, these MCRs are significant for their ability to rapidly generate diverse libraries of polysubstituted pyridones. nih.gov

A particularly innovative one-pot method involves a Curtius rearrangement of dienyl carboxylic acids, which is then followed by a 6π-electrocyclization process to form substituted 2-pyridone products. acs.org This approach is notable for its efficiency and for the fact that the substitution patterns of the initial carboxylic acids influence the effectiveness of the cyclization. acs.org

A solid-state synthesis method has also been reported for producing polyfunctionalized 2-pyridones. rsc.org This environmentally friendly approach starts with commercially available amines and activated alkynes, using silica (B1680970) gel with cesium carbonate as the solid support. rsc.org The reaction proceeds with high atom economy, with ethanol (B145695) being the only byproduct, and yields polyfunctionalized conjugated dienes as intermediates. rsc.org

These diverse synthetic strategies highlight the ongoing efforts to expand the chemical space around the pyridone scaffold. The development of such novel routes is essential for accessing a wide array of analogues for biological evaluation and for advancing the field of medicinal chemistry. innovareacademics.inmdpi.com The ability to synthetically access these scaffolds allows for their incorporation into drug discovery programs and their application in various areas of organic synthesis. researchgate.net

Table of Synthetic Routes to Pyridone Scaffolds

Synthetic Strategy Starting Materials Key Intermediates/Reagents Resulting Pyridone Scaffold Reference
Activated Malonate Condensation 3-Amino-3-dialkylaminopropenoates, Bis(2,4,6-trichlorophenyl)malonate - 4-Hydroxy-2-pyridone derivatives nih.gov
Dioxinone Cyclization Substituted keto-dioxinones Enamines 6-Substituted-4-hydroxy-2-pyridinones organic-chemistry.org
Three-Component Reaction Aromatic aldehydes, Substituted acetophenones, Phenyl acetamides Sodium hydride 3,4,6-Triaryl-2(1H)-pyridones nih.gov
Curtius Rearrangement/Electrocyclization Dienyl carboxylic acids Dienyl isocyanates Substituted 2-pyridones acs.org
Solid-State Synthesis Amines, Activated alkynes Cesium carbonate on silica gel Polyfunctionalized 2-pyridones rsc.org

Biological Activities and Molecular Mechanisms of Harzianopyridone

In Vitro Assessment of Biological Activity Spectrum

Harzianopyridone (B32151), a natural product derived from the fungus Trichoderma harzianum, has demonstrated a notable range of biological activities in laboratory settings. nih.govresearchgate.net As a secondary metabolite, it is recognized for its antimicrobial and antiviral potential, which has been the subject of various scientific investigations. nih.govnih.gov These studies aim to elucidate its efficacy and mechanisms of action against different pathogens.

This compound is among the secondary metabolites produced by Trichoderma species that are known to possess broad-spectrum antimicrobial properties. researchgate.netnih.gov Research indicates that these compounds, including this compound, contribute to the antagonistic capabilities of Trichoderma against various microbial pathogens. researchgate.net

This compound belongs to a class of marine natural products that have been identified for their therapeutic potential, including antibacterial effects. nih.govnih.gov The secondary metabolites from its source, Trichoderma harzianum, are known to be effective against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net While this compound is recognized as a contributor to this antibacterial action, specific data detailing its minimum inhibitory concentrations (MICs) or spectrum of activity against various bacterial strains are not extensively detailed in the reviewed scientific literature. nih.govresearchgate.net

This compound has shown significant antifungal properties, particularly against fungi that cause diseases in plants. nih.gov Its efficacy has been evaluated against several key phytopathogens.

Rhizoctonia solani : This is a major plant pathogen responsible for various crop diseases. mdpi.com this compound has demonstrated potent inhibitory effects against R. solani. nih.gov Studies have shown that it can inhibit the growth of this fungus by over 90%. nih.gov At low concentrations, ranging from 1 to 10 micrograms per plug, this compound effectively inhibited the growth of R. solani. acs.org The compound is frequently cited as one of the key metabolites responsible for the biocontrol activity of Trichoderma harzianum against this pathogen. mdpi.comfrontiersin.org

Pythium ultimum : Pythium species are known to cause damping-off diseases in seedlings. nih.govnih.gov While research has confirmed the antagonistic activity of Trichoderma species against P. ultimum, specific studies quantifying the direct inhibitory effect of purified this compound are limited. nih.govnih.gov However, related compounds from T. harzianum, such as harzianic acid, have shown antibiotic activity against the closely related species Pythium irregulare. acs.org

Gaeumannomyces graminis : This fungus is the causal agent of "take-all" disease, a severe root disease in wheat. cabidigitallibrary.orgnih.gov Trichoderma harzianum, the source of this compound, is a known biocontrol agent against Gaeumannomyces graminis var. tritici. cabidigitallibrary.orgresearchgate.net While the antagonistic interaction is well-documented, the specific contribution of this compound to the inhibition of G. graminis has not been fully detailed in the available research. cabidigitallibrary.orgscialert.net

Table 1: In Vitro Antifungal Activity of this compound

Target Phytopathogenic FungusObserved EffectSource
Rhizoctonia solani>90% growth inhibition; EC50 of 35.9–50.2 μg/mL nih.gov
Sclerotium rolfsii>90% growth inhibition; EC50 of 35.9–50.2 μg/mL nih.gov
Fusarium oxysporum>90% growth inhibition; EC50 of 35.9–50.2 μg/mL nih.gov

Recent research has highlighted the potential of this compound as an antiviral agent, with a particular focus on the Zika virus (ZIKV), a mosquito-borne flavivirus of global health concern. nih.govmdpi.com

This compound has been identified as a potent inhibitor of Zika virus replication in various cell culture models. nih.govmdpi.com Studies have shown that it can effectively suppress the virus in different cell lines, including human neuroblastoma (SNB-19), African green monkey kidney (Vero), and human lung adenocarcinoma (A549) cells. researchgate.netnih.gov The compound exhibits strong antiviral activity with 50% effective concentration (EC₅₀) values ranging from 0.46 to 2.63 µM. nih.govmdpi.com This inhibition occurs at concentrations that show no obvious toxicity to the host cells, with a 50% cytotoxic concentration (CC₅₀) greater than 45 µM. nih.govnih.gov Furthermore, treatment with this compound leads to a reduction in the expression of ZIKV viral proteins and protects the cells from virus-induced damage. researchgate.netnih.gov

Table 2: Anti-Zika Virus Activity of this compound in Cellular Models

Cell LineEC₅₀ (µM)CC₅₀ (µM)Source
SNB-19~0.5> 45 nih.gov
Vero< 3.0> 45 nih.gov
A549< 3.0> 45 nih.gov
Multiple Models0.46 - 2.63> 45 nih.govmdpi.com

The antiviral mechanism of this compound against the Zika virus has been elucidated. nih.govmdpi.com For RNA viruses like ZIKV, the RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of the viral genome, making it a prime target for antiviral drugs. mdpi.combiorxiv.org Research has demonstrated that this compound directly targets the ZIKV RdRp. nih.govnih.gov It binds to the viral polymerase and suppresses its enzymatic activity. researchgate.netmdpi.com This direct interaction impairs the synthesis of new viral RNA, thereby halting the replication cycle of the virus. mdpi.com This specific mechanism of action distinguishes it as a promising candidate for the development of targeted anti-ZIKV therapies. nih.govnih.gov

Mitochondrial Complex II Inhibition

This compound is a potent natural product inhibitor of mitochondrial complex II, also known as succinate-ubiquinone oxidoreductase. nih.govacs.orgnih.govresearchgate.net This enzyme complex is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a vital role in cellular energy generation through oxidative phosphorylation. acs.org The inhibitory action of this compound on this complex disrupts cellular respiration, a mechanism that is a key target for antifungal and anticancer therapies. acs.org The structure of this compound, a penta-substituted pyridine (B92270) natural product, closely resembles that of the electron carrier ubiquinone, which is a substrate for complex II. nih.govacs.org This structural mimicry is believed to be central to its potent inhibitory activity. nih.gov

This compound demonstrates nanomolar-level inhibition of mammalian succinate (B1194679):ubiquinone oxidoreductase (SQR). acs.org SQR is the enzymatic activity of complex II responsible for oxidizing succinate to fumarate (B1241708) and transferring electrons to ubiquinone (Q), reducing it to ubiquinol (B23937) (QH2). researchgate.netwikipedia.org This process is fundamental for aerobic respiration. wikipedia.org The potent inhibition by this compound disrupts this electron flow, effectively halting a key step in cellular energy production. nih.govresearchgate.net The structural similarity of this compound to ubiquinone, particularly the presence of C5 and C6 methoxy (B1213986) groups that match those in ubiquinone, is a distinguishing feature not found in other 2-pyridone natural products and contributes to its high-affinity binding and inhibition. nih.govacs.org

In addition to inhibiting the forward SQR reaction, this compound also impacts the reverse reaction, known as quinol-fumarate reductase (QFR) activity. researchgate.net QFR is a functional and structural homolog of complex II, often found in anaerobic organisms, which catalyzes the oxidation of a quinol and uses the electrons to reduce fumarate to succinate. wikipedia.orgnih.govmdpi.com Studies have shown that this compound can effectively inhibit the QFR activity of complex II isolated from the mitochondria of organisms like the parasitic nematode Ascaris suum. researchgate.net This demonstrates that the inhibitory action of this compound targets the quinone-binding site of the complex, affecting its catalytic function in both directions of the reaction. researchgate.netnih.gov

Cellular Antiproliferative Effects

This compound exhibits significant cellular antiproliferative activity, notably against viral replication. nih.govresearchgate.net Research has identified it as an effective inhibitor of the Zika virus (ZIKV), a mosquito-borne flavivirus. nih.gov In multiple cell models, this compound was shown to inhibit ZIKV replication with low micromolar efficacy, while displaying minimal cytotoxicity to the host cells. nih.govresearchgate.net This antiviral effect includes reducing the expression of viral proteins and protecting cells from the cytopathic effects of the infection. nih.gov The antiproliferative action against ZIKV highlights its potential as a selective agent that can interfere with pathogenic cellular processes without causing significant harm to the host. nih.govresearchgate.net

Table 1: Antiviral Activity of this compound Against Zika Virus (ZIKV)
ParameterValueDescriptionSource
EC₅₀0.46 - 2.63 µMThe concentration of this compound that results in a 50% reduction in ZIKV replication in various cell models. nih.govresearchgate.net
CC₅₀> 45 µMThe concentration of this compound that causes a 50% reduction in the viability of host cells, indicating low cytotoxicity. nih.govresearchgate.net

Exploration of Molecular and Cellular Targets

Protein Interaction Profiling (e.g., Viral RdRp)

To understand the mechanism of its antiproliferative effects, studies have explored the specific molecular targets of this compound. nih.gov Protein interaction profiling has been crucial in identifying its direct binding partners. nih.gov A significant finding is that this compound directly targets the Zika virus RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net RdRp is an essential enzyme for the replication of RNA viruses, as it catalyzes the synthesis of the viral RNA genome. mdpi.comnih.gov By directly binding to the ZIKV RdRp, this compound suppresses its polymerase activity. nih.govresearchgate.net This was confirmed using a mini-genome reporter system, where treatment with this compound significantly inhibited viral RNA synthesis mediated by the NS5 protein, which contains the RdRp domain. nih.gov This specific interaction makes the viral RdRp a key molecular target for the antiviral action of this compound. nih.govresearchgate.net

Modulation of Cellular Pathways (e.g., Plant Defense Responses, Nutrient Uptake)

This compound, a secondary metabolite produced by the fungus Trichoderma harzianum, plays a significant role in modulating cellular pathways, particularly in plants. frontiersin.org It is recognized for its ability to activate defensive mechanisms and regulate growth in various plant species, including tomato, canola, and pea. frontiersin.orgscispace.com Studies have shown that even at low concentrations, such as one part per million, this compound can effectively trigger plant defense systems. scispace.commicrobiologyresearch.org This suggests that the compound acts as a microbe-associated molecular pattern (MAMP), where plant defense mechanisms and developmental responses may share common components. microbiologyresearch.org The compound's role as an antagonist to a range of plant pathogens, including Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum, further underscores its function in plant protection. nih.govoup.com

In addition to activating defense responses, this compound influences nutrient uptake pathways. While the broader Trichoderma species is known to enhance the uptake of essential nutrients, this compound has been specifically studied for its role in mitigating heavy metal toxicity. frontiersin.orgscispace.commicrobiologyresearch.org Research on Vigna radiata (mung bean) seedlings demonstrated that supplementation with this compound led to a reduction in the uptake of toxic chromium. frontiersin.orgnih.gov This modulation of nutrient transport is accompanied by an enhancement of antioxidant enzyme activities, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), which helps protect the plant from oxidative stress induced by the heavy metal. frontiersin.org This indicates a dual function: regulating the influx of toxic elements while simultaneously bolstering the plant's internal defense and stress response pathways. frontiersin.org

Influence on Myosin Heavy Chain-Embryonic Levels and Muscle Cell Formation

Beyond its effects on plant and fungal cells, this compound exhibits bioactivity in animal cell models. Specifically, it has been shown to influence myogenesis. Research indicates that this compound can reduce the levels of myosin heavy chain-embryonic (MyHC-emb). nih.govresearchgate.net Concurrently, it effectively inhibits the formation of muscle cells both in vitro and in vivo. nih.govresearchgate.net MyHC-emb is a contractile protein crucial during the embryonic and fetal stages of muscle development, and its modulation by this compound points to the compound's potential to interfere with critical developmental processes in skeletal muscle. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations

The relationship between the chemical structure of this compound and its biological effects is a subject of scientific inquiry, though detailed studies remain focused on specific aspects.

Correlation Between Structural Modifications and Biological Activity

While this compound has been the subject of structure-activity-relationship (SAR) studies, detailed reports involving systematic chemical modifications of its structure are not widely available in the reviewed literature. nih.gov However, insights can be drawn from studies on structurally similar compounds, such as the Atpenins, which are also potent mitochondrial complex II inhibitors. nih.govuzh.ch For Atpenin A5, SAR studies focusing on its side chain have been conducted. researchgate.net These investigations revealed that the ketone moiety within the side chain is a key pharmacophoric feature, essential for establishing a bioactive conformation and potent inhibitory activity. researchgate.net For other compounds isolated from T. harzianum, it has been suggested that the terminals of the side chains are generally important for their biological activity. nih.gov

Identification of Pharmacophoric Features

A specific pharmacophore model for this compound has not been explicitly defined in the scientific literature. However, its core chemical structure provides clues to its active features. The 4-hydroxy-2-pyridone scaffold is a recurring motif in a number of natural products with significant antimicrobial and other biological properties. innovareacademics.innih.gov In the context of inhibiting the SARS-CoV-2 main protease, the 2-pyridone moiety itself was identified as a potential key pharmacophore, with this compound being one of the natural products considered in the analysis. nih.gov This suggests that the pyridone ring system is fundamental to its molecular interactions and bioactivity.

Computational Approaches in SAR Analysis (e.g., CoMFA, CoMSIA, DFT)

Investigations employing computational methods such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), or Density Functional Theory (DFT) to specifically analyze the structure-activity relationships of this compound were not identified in the reviewed scientific literature. Such studies are crucial for creating predictive 3D-QSAR models that can guide the synthesis of new, more potent analogs, but this level of analysis for this compound is not yet publicly documented.

Analytical and Characterization Methodologies in Harzianopyridone Research

Chromatographic Separation and Purification Techniques

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. In the context of harzianopyridone (B32151) research, GC is primarily applied to the analysis of the complex mixture of metabolites produced by Trichoderma species, the fungal source of this compound. academicjournals.org While this compound itself is generally not volatile enough for direct GC analysis without derivatization, the technique is crucial for profiling the associated volatile organic compounds (VOCs) in crude extracts. plos.org

The process involves vaporizing a sample and injecting it into a column, where compounds are separated based on their boiling points and interactions with the stationary phase. Researchers have used GC to identify dozens of secondary metabolites from Trichoderma culture filtrates, providing a broader understanding of the fungus's metabolic profile. academicjournals.org This analysis helps to identify other bioactive compounds and to understand the biosynthetic context in which this compound is produced. academicjournals.orginnspub.net Studies have successfully used GC to identify a wide array of compounds from Trichoderma harzianum extracts, including alcohols, ketones, esters, and aromatic compounds. plos.orgresearchgate.net

Hyphenated Techniques (e.g., HPLC-UV-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable in modern natural product chemistry for the definitive identification and quantification of compounds like this compound within complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) This technique couples the separation power of GC with the detection capabilities of mass spectrometry, which separates ions based on their mass-to-charge ratio. GC-MS is the gold standard for identifying volatile and semi-volatile compounds. innspub.net In research on Trichoderma harzianum, GC-MS analysis of culture extracts has led to the identification of numerous bioactive compounds. researchgate.netmdpi.comnih.gov The mass spectra of the separated compounds are compared against established libraries, such as the National Institute of Standards and Technology (NIST) library, for positive identification. innspub.net This method has been instrumental in profiling the diverse secondary metabolites produced by the fungus, revealing a rich chemistry that includes various acids, esters, and alcohols. academicjournals.orgplos.org A recent study identified 33 potential compounds from T. harzianum extracts using GC-MS. researchgate.net

Table 1: Representative Volatile and Semi-Volatile Compounds Identified in Trichoderma harzianum Extracts via GC-MS Analysis
Compound NameCompound ClassReference
6-pentyl-2H-pyran-2-oneLactone biochemjournal.com
2,4-bis(1,1 dimethylethyl)-PhenolPhenol plos.org
n-Hexadecanoic acidFatty Acid plos.org
cis-13-Octadecenoic acidFatty Acid plos.org
Tetradecanoic acidFatty Acid biochemjournal.com
Didecyl phthalatePhthalate Ester innspub.net

High-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (HPLC-UV-MS) For non-volatile compounds like this compound, HPLC coupled with UV and MS detection is the preferred analytical method. researchgate.net This system first separates the components of a mixture using HPLC. As the separated compounds elute from the HPLC column, they pass through a UV detector, which quantifies compounds that absorb UV light. researchgate.netdatapdf.com Subsequently, the eluent enters the mass spectrometer, which provides mass information, enabling definitive structural identification. datapdf.com This hyphenated setup is crucial for purity assessments and structural characterization. researchgate.netfao.org The use of modern diode array detectors (DAD) improves sensitivity, though care must be taken as the high-intensity UV light can sometimes cause degradation of sensitive analytes, leading to analytical artifacts. researchgate.netdntb.gov.ua Studies have successfully used HPLC-UV to analyze metabolites from Trichoderma species, such as harzianum A, a compound related to this compound. researchgate.net

Advanced Computational and Modeling Methodologies

Computational chemistry provides powerful tools to predict and analyze the molecular behavior of compounds like this compound, offering insights that are complementary to experimental data. These methods are particularly useful for understanding drug-target interactions at an atomic level.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. mdpi.com

In the study of this compound, which is a known inhibitor of mitochondrial complex II, molecular docking would be used to model its interaction within the enzyme's binding site. researchgate.net The simulation calculates the binding affinity, often expressed as a "docking score," and reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein. mdpi.com This information provides a static, energetically favorable snapshot of the bound complex and can guide the design of more potent inhibitors. researchgate.net

Table 2: Conceptual Outputs of a Molecular Docking Simulation for this compound
ParameterDescriptionPurpose
Binding Affinity (kcal/mol)A calculated score representing the strength of the ligand-receptor interaction. More negative values indicate stronger binding.To predict the potency of inhibition.
Binding Pose/OrientationThe predicted 3D arrangement of the ligand within the protein's active site.To visualize how the compound fits and interacts with the target.
Key Amino Acid InteractionsIdentification of specific amino acids that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.To understand the specific forces responsible for binding and activity.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed docked poses. Lower values indicate better convergence of the docking algorithm.To assess the reliability and consistency of the predicted binding mode.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov While molecular docking provides a static picture, MD simulations offer a dynamic view by simulating the behavior of the protein-ligand complex over time under physiological conditions. mdpi.comyoutube.com

Following a docking study, the most promising this compound-protein complex would be subjected to an MD simulation. mdpi.com This involves placing the complex in a simulated aqueous environment and calculating the forces between atoms and their subsequent motions over a set period, typically nanoseconds to microseconds. mdpi.commdpi.com The primary goal is to assess the stability of the binding pose predicted by docking. mdpi.com Researchers analyze the trajectory to see if the key interactions are maintained over time. youtube.com A key metric used is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, where a stable, low RMSD value over the course of the simulation indicates a stable binding interaction. mdpi.com MD simulations provide crucial insights into the flexibility of the complex and can reveal important conformational changes or additional interactions missed by static docking. mdpi.com

Impact of Harzianopyridone on Plant Physiology and Stress Response

Plant Growth Promotion Studies

While specific studies focusing solely on the plant growth-promoting effects of harzianopyridone (B32151) under non-stress conditions are limited, research conducted under abiotic stress has provided valuable insights. In a study on Vigna radiata (mung bean) seedlings subjected to chromium (Cr) stress, the application of this compound demonstrated a significant positive effect on growth parameters. acs.orgresearchgate.net Seedlings treated with this compound exhibited enhanced root and shoot length compared to those exposed to chromium stress alone. researchgate.net

Table 1: Effect of this compound (HZRP) on the Growth of Vigna radiata under Chromium (Cr) Stress
TreatmentRoot Length (cm)Shoot Length (cm)
Control14.225.8
Cr (50 mg kg⁻¹)6.116.0
HZRP (1 ppm) + Cr9.819.5
HZRP (2 ppm) + Cr11.321.3
Data adapted from a study on Vigna radiata seedlings after 30 days of treatment. acs.org

Mitigation of Abiotic Stress (e.g., Chromium Toxicity)

The protective role of this compound against abiotic stress, particularly heavy metal toxicity, has been a key area of investigation. Chromium is a significant environmental pollutant that can severely hamper plant growth and development. acs.orgnih.gov

One of the primary mechanisms by which this compound mitigates chromium toxicity is by reducing its uptake and accumulation in plant tissues. In the study on Vigna radiata, supplementation with this compound led to a decrease in the concentration of chromium in both the roots and shoots of the seedlings. acs.org This reduction in heavy metal uptake is crucial for preventing the toxic effects of chromium on cellular processes. The ability of certain microbial metabolites to chelate heavy metals or alter their bioavailability in the soil is a known mechanism for reducing their uptake by plants. psu.edufrontiersin.org

Exposure to heavy metals like chromium induces oxidative stress in plants, leading to the excessive production of reactive oxygen species (ROS) that can damage cellular components. acs.orgnih.gov Plants possess an antioxidant defense system, including enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), to counteract this oxidative damage.

Research has shown that this compound treatment significantly enhances the activities of these antioxidant enzymes in plants under chromium stress. acs.orgresearchgate.net In Vigna radiata seedlings exposed to chromium, the application of this compound resulted in increased levels of SOD, CAT, and POD activity. acs.org This boosted antioxidant response helps to scavenge ROS, thereby reducing oxidative damage and protecting the plant from the toxic effects of the heavy metal.

Table 2: Effect of this compound (HZRP) on Antioxidant Enzyme Activity in Vigna radiata under Chromium (Cr) Stress
TreatmentSuperoxide Dismutase (SOD) (U mg⁻¹ protein)Catalase (CAT) (U mg⁻¹ protein)Peroxidase (POD) (U mg⁻¹ protein)
Control553045
Cr (50 mg kg⁻¹)784265
HZRP (1 ppm) + Cr855072
HZRP (2 ppm) + Cr925880
Data adapted from a study on Vigna radiata seedlings. acs.org

Mechanisms of Plant-Fungus-Compound Interactions

The interaction between Trichoderma harzianum, the plant, and its secondary metabolites like this compound is a complex interplay of signaling and response. While the specific molecular mechanisms of this compound are still being elucidated, the broader understanding of Trichoderma-plant interactions provides a framework.

Trichoderma species are known to colonize plant roots and establish a symbiotic relationship. isca.meijcmas.com During this interaction, the fungus releases a variety of secondary metabolites that can be perceived by the plant. nih.govmdpi.com These compounds can act as signaling molecules, triggering various physiological responses in the plant. nih.gov

It is hypothesized that this compound may act as an elicitor, a molecule that induces a defense response in the plant. This is supported by the observed enhancement of antioxidant enzyme activity, which is a hallmark of plant defense responses. acs.org The interaction likely involves the recognition of this compound by plant cell receptors, which then initiates a signaling cascade within the plant. This cascade could involve phytohormones such as salicylic (B10762653) acid, jasmonic acid, and ethylene, which are key regulators of plant defense and growth pathways. researchgate.netmdpi.com

Furthermore, the production of this compound by Trichoderma harzianum is part of its own metabolic and competitive strategy within the soil microbiome. acs.org The antifungal properties of this compound may help T. harzianum to outcompete other soil microorganisms, thereby creating a more favorable environment for itself and its plant host. acs.org The intricate communication between the fungus, the plant, and compounds like this compound ultimately contributes to a symbiotic relationship that can enhance plant health and resilience. nih.gov

Future Research Trajectories and Gaps in Harzianopyridone Science

Discovery of Novel Biological Activities and Untapped Applications

Initially recognized for its robust antifungal capabilities, Harzianopyridone's biological activity profile is expanding into new and promising areas. It demonstrates significant growth inhibition against a range of plant pathogenic fungi. For instance, it can inhibit more than 90% of the growth of Rhizoctonia solani, Sclerotium rolfsii, and Fusarium oxysporum, with EC50 values ranging from 35.9 to 50.2 μg/mL. nih.govmdpi.com Its efficacy has also been noted against other pathogens like Pythium ultimum and Botrytis cinerea. acs.org

Beyond its role in agricultural biocontrol, recent studies have uncovered potent antiviral activity. A significant discovery is its ability to inhibit the Zika virus (ZIKV). researchgate.net Research has shown that This compound (B32151) can suppress ZIKV replication with effective concentration (EC50) values between 0.46 and 2.63 µM across various cell lines, without significant cytotoxicity (CC50 > 45 µM). researchgate.netnih.gov This anti-ZIKV action stems from its ability to reduce the expression of viral proteins and protect cells from infection. researchgate.netnih.gov Furthermore, some studies have noted cytotoxic effects against certain cancer cell lines, such as P388 murine leukemia cells, suggesting a potential, albeit less explored, avenue for anticancer research. nih.govmdpi.com These findings highlight a critical need to screen this compound against a wider array of viruses, bacteria, and cancer cell types to fully map its bioactivity spectrum and identify new therapeutic applications.

Biological Activity Target Organism/Cell Line Key Findings References
AntifungalRhizoctonia solani, Sclerotium rolfsii, F. oxysporum>90% growth inhibition; EC50: 35.9–50.2 μg/mL nih.govmdpi.com
AntifungalPythium irregulare, Sclerotinia sclerotiorumComplete growth inhibition at 10 μg acs.org
AntiviralZika Virus (ZIKV)EC50: 0.46 to 2.63 µM; CC50 > 45 µM researchgate.netnih.gov
CytotoxicityP388, HL-60, L1210 leukemia cell linesExhibited significant cytotoxicity nih.govmdpi.com

Optimization of Biosynthetic Pathways for Enhanced Production

The production of this compound is orchestrated by a complex biosynthetic gene cluster (har BGC). escholarship.org The pathway is notable for its use of iterative enzymes, where a single enzyme catalyzes multiple, sequential reactions. nih.govnih.gov This enzymatic efficiency is a hallmark of fungal secondary metabolism but also presents challenges for optimizing production. nih.govrsc.org Key enzymatic steps include the iterative action of a methyltransferase and a flavin-dependent monooxygenase to install the C5 and C6 methoxy (B1213986) groups, and an unusual installation and subsequent removal of an N-methoxy group, which may act as a directing group to control reactivity. nih.govnih.gov

A significant gap exists in the metabolic engineering of Trichoderma harzianum for the overproduction of this compound. Future research should focus on several key strategies. One approach is the heterologous expression of the identified har BGC in a more tractable fungal host, such as Aspergillus oryzae, which can provide a cleaner metabolic background and is amenable to genetic manipulation. researchgate.netnih.gov Another strategy involves the targeted engineering of the native producer, T. harzianum. This could include replacing native promoters in the BGC with stronger, constitutive promoters to drive higher gene expression. Furthermore, optimizing fermentation conditions, such as media composition and the addition of surfactants to alter fungal morphology for improved nutrient access, could significantly enhance yields. researchgate.net

Enzyme/Gene Proposed Function in this compound Biosynthesis References
HarA (PKS-NRPS)Hybrid polyketide synthase-nonribosomal peptide synthetase; synthesizes the initial tetramic acid scaffold. nih.govrsc.org
HarB (Methyltransferase)Iteratively methylates the pyridone core. nih.govnih.gov
HarC (Monooxygenase)Flavin-dependent monooxygenase that iteratively hydroxylates the pyridone core. nih.govnih.gov
HarG (P450)Cytochrome P450 enzyme involved in ring expansion and phenyl-cleavage. researchgate.net
HarD (P450)Cytochrome P450 enzyme that catalyzes N-hydroxylation. researchgate.net
HarE (Reductase)Enoyl reductase proposed to be involved in synthesis of the tetramic acid precursor. escholarship.org

Development of Next-Generation Analogues through Rational Design

The development of novel this compound analogues through rational, structure-based design is a promising but largely unexplored frontier. The potent biological activity of this compound is closely linked to its unique penta-substituted pyridine (B92270) core, which mimics the structure of the electron carrier ubiquinone. nih.gov This structural similarity is key to its mechanism as a mitochondrial complex II inhibitor.

Future research must systematically investigate the structure-activity relationships (SAR) of this compound. While comprehensive SAR studies on this compound itself are limited, research on the structurally related atpenins provides a valuable roadmap. nih.govuzh.ch These studies suggest that the substituted pyridine core and the side chain are critical for activity. Rational design efforts should focus on synthesizing a library of analogues with modifications at specific positions, such as altering the length and saturation of the acyl side chain or modifying the methoxy groups on the pyridone ring. These efforts, which have been successful for other 2-pyridone derivatives, could lead to the discovery of next-generation analogues with enhanced potency, improved selectivity, or novel biological activities. innovareacademics.in A key future goal is to generate analogues that retain potent antifungal or antiviral activity while minimizing cytotoxicity to mammalian cells, thereby improving the therapeutic index.

In-depth Elucidation of Remaining Molecular Mechanisms

The primary molecular mechanism of this compound is its function as a potent inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase). nih.govrsc.org This enzyme is unique as it participates in both the citric acid cycle and the electron transport chain, oxidizing succinate (B1194679) to fumarate (B1241708) and transferring electrons to the ubiquinone pool. nih.govyoutube.com By binding to this complex, this compound disrupts cellular respiration, leading to energy depletion and, in some cases, the generation of reactive oxygen species (ROS), which can trigger cell death. nih.gov

However, the discovery of its anti-ZIKV activity points to a second, distinct mechanism of action. Studies have demonstrated that this compound can directly bind to the ZIKV RNA-dependent RNA polymerase (RdRp) and suppress its enzymatic activity. researchgate.netnih.gov The RdRp is essential for replicating the viral RNA genome, making it a prime target for antiviral drugs. nih.gov

Despite this knowledge, significant gaps remain. The precise binding interactions of this compound with both mitochondrial complex II and ZIKV RdRp have not been fully elucidated at the atomic level. Future research should prioritize co-crystallization studies to obtain high-resolution structures of this compound bound to its protein targets. Such structural data would be invaluable for understanding the exact molecular interactions and would provide a concrete foundation for the rational design of more potent and specific inhibitors.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)

The application of "omics" technologies is essential for a holistic understanding of this compound's biology.

Genomics: The biosynthetic gene cluster (har BGC) for this compound was identified through genome mining and comparative genomics. nih.govresearchgate.net Tools like antiSMASH have been used to predict the cluster in various Trichoderma strains, revealing the genetic blueprint for its production. escholarship.orgsecondarymetabolites.org Future genomic studies could explore the regulatory networks that control the expression of this BGC, identifying key transcription factors that could be manipulated to enhance production.

Proteomics: Proteomic approaches are crucial for identifying the cellular targets of this compound and understanding the response of organisms to the compound. Proteomic analysis of T. harzianum has been used to map its mitochondrial proteins, which is directly relevant to this compound's primary target. nih.govresearchgate.net In target organisms like Fusarium culmorum, proteomic studies have shown that metabolites from T. harzianum induce oxidative stress and activate defense mechanisms. nih.govbohrium.com Future research could use proteomics to compare the protein expression profiles of cells treated with this compound versus untreated cells to uncover downstream effects and potential off-target interactions.

Metabolomics: Metabolomics provides a direct snapshot of the physiological impact of this compound. Metabolomic studies can track the disruption of central carbon metabolism in pathogens treated with the compound, confirming the downstream effects of mitochondrial inhibition. nih.gov These approaches can also be used to study the metabolic interplay between Trichoderma and other microbes, revealing how this compound contributes to its ecological competitiveness. mdpi.com Integrating these omics datasets will provide a multi-layered understanding of this compound, from its genetic origins to its ultimate physiological effects.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act synergistically with other bioactive compounds is a critical and underexplored area of research. Combination therapies, where two or more agents work together to produce an effect greater than the sum of their individual effects, are a cornerstone of modern medicine, often used to increase efficacy, reduce required dosages, and combat drug resistance. nih.govresearchgate.netnih.gov

While specific studies on this compound synergy are scarce, research on its producing organism, Trichoderma, offers a proof of concept. Various Trichoderma strains and their metabolites have shown synergistic effects when combined with conventional fungicides, allowing for reduced fungicide application while maintaining efficacy against pathogens like Botrytis cinerea. mdpi.com Similarly, co-inoculation of Trichoderma with other beneficial microbes can lead to synergistic improvements in plant growth and disease resistance. gsconlinepress.com

Future research should systematically evaluate this compound in combination with other agents. For its antifungal activity, it could be tested with drugs that target different cellular pathways, such as cell wall synthesis (e.g., echinocandins) or membrane integrity (e.g., azoles). For its antiviral properties, combining it with other ZIKV inhibitors that have different targets could provide a more robust therapeutic strategy. Such studies are essential for unlocking the full clinical and agricultural potential of this compound.

Q & A

Q. What experimental methods are recommended to assess Harzianopyridone’s inhibitory effects on mitochondrial complexes?

this compound’s activity against mitochondrial complexes (e.g., Complex II) can be evaluated using succinate-ubiquinone oxidoreductase (SQR) and quinol-fumarate reductase (QFR) inhibition assays. These assays measure IC50 values (half-maximal inhibitory concentration) in isolated enzyme systems. For example:

Species/ComplexThis compound IC50 (μM)Atpenin A4 IC50 (μM)
Bovine Heart Complex II0.0170.011
A. suum Complex II1.60.11
Differences in IC50 values across species (e.g., bovine vs. Ascaris suum) highlight the need for species-specific enzyme preparations .

Q. What are the primary biological activities of this compound?

this compound exhibits dual bioactivity:

  • Mitochondrial inhibition : Potent inhibition of Complex II (SQR) in bovine heart mitochondria (IC50 = 0.017 μM), making it a candidate for studying electron transport chain dysfunction .
  • Antiviral activity : Disrupts HSV-1 viral inactivation phase with high selectivity, suggesting a unique mechanism distinct from structurally related compounds like pyrenocine A .

Q. How can researchers validate the purity and identity of this compound in experimental settings?

Q. How should researchers design experiments to resolve contradictions in this compound’s IC50 values across species?

Contradictions in IC50 values (e.g., 1.6 μM in A. suum vs. 0.017 μM in bovine systems) may arise from species-specific enzyme conformations. To address this:

  • Perform orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding affinities.
  • Use cryo-EM or X-ray crystallography to compare enzyme structures across species.
  • Validate findings with knockout models (e.g., CRISPR-edited mitochondrial complexes) .

Q. What methodologies are optimal for studying this compound’s antiviral mechanism of action?

To dissect phase-specific antiviral effects (e.g., inactivation vs. replication):

  • Time-of-addition assays : Introduce this compound at different viral lifecycle stages (pre-/post-infection).
  • Plaque reduction assays : Quantify viral titer reduction in HSV-1-infected Vero cells.
  • Structural analogs : Compare activity with pyrenocine A to identify critical functional groups (e.g., pyridone vs. furan rings) .

Q. How can researchers optimize fungal fermentation to enhance this compound yield for mechanistic studies?

  • Use response surface methodology (RSM) to optimize fermentation parameters (pH, temperature, carbon source).
  • Screen Trichoderma spp. strains for natural overproducers via LC-MS metabolomics.
  • Employ precursor-directed biosynthesis by adding isotopically labeled substrates (e.g., 13C-glucose) to track biosynthetic pathways .

Data Contradiction Analysis

Q. Why does this compound show negligible inhibition of Complex I (>500 μM IC50) but high potency against Complex II?

This selectivity likely stems from structural compatibility with Complex II’s ubiquinone-binding site. To confirm:

  • Conduct molecular docking simulations with Complex I (NADH dehydrogenase) vs. Complex II (succinate dehydrogenase).
  • Synthesize this compound analogs with modified side chains to probe binding specificity.
  • Compare inhibitory kinetics (Ki values) using surface plasmon resonance (SPR) .

Methodological Recommendations

  • For bioactivity studies : Use high-content screening (HCS) to simultaneously assess mitochondrial toxicity and antiviral effects.
  • For structural analysis : Combine synchrotron radiation-based techniques for resolving electron density in enzyme-inhibitor complexes.

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